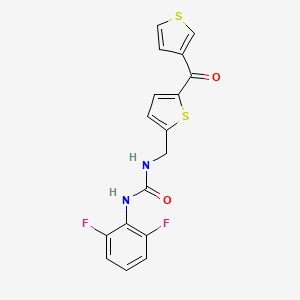

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S2/c18-12-2-1-3-13(19)15(12)21-17(23)20-8-11-4-5-14(25-11)16(22)10-6-7-24-9-10/h1-7,9H,8H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCDPSUENYSTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves the following steps:

Formation of the Urea Core: The urea core is formed by reacting an appropriate amine with an isocyanate. In this case, 2,6-difluoroaniline can be reacted with an isocyanate derivative to form the urea linkage.

Introduction of the Thiophene Groups: The thiophene groups are introduced through a series of coupling reactions. For example, a thiophene-2-carboxylic acid derivative can be coupled with a thiophene-3-carbonyl chloride in the presence of a base to form the desired thiophene structure.

Final Assembly: The final compound is assembled by linking the urea core with the thiophene groups through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Urea Formation Mechanism

The urea linkage is formed via condensation between an amine and a carbonyl chloride. For example, in similar compounds, difluoroanilines react with thiophene-derived carbonyl chlorides (e.g., thiophene-2-carbonyl chloride) in the presence of a base like triethylamine under anhydrous conditions. This reaction is critical for forming the core structure of the compound.

General Reaction Pathway :

Thiophene Functionalization

Thiophene rings in the compound undergo oxidation or substitution. For instance, thiophene derivatives can form sulfoxides or sulfones under oxidizing conditions. Similarly, thiophene-3-carbonyl groups may participate in nucleophilic acyl substitution reactions.

Thiophene Oxidation :

Coupling Reactions

The compound’s synthesis likely involves coupling aromatic systems (e.g., difluorophenyl and thiophenylmethyl groups). Analogous reactions use reflux conditions in solvents like 1,2-dichloroethane or ethanol , often with catalysts like acetic acid.

Nucleophilic Substitution

The difluorophenyl group’s electron-withdrawing fluorine atoms enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, in urea derivatives, the carbonyl group can react with nucleophiles (e.g., amines, alcohols) under basic or acidic conditions .

Example Reaction :

Hydrolysis and Rearrangement

Urea derivatives may undergo hydrolysis to form carbamic acids or rearrange under thermal stress. For instance, urea bonds can cleave under acidic or basic conditions, releasing ammonia and forming carbamates.

Oxidative Modifications

The thiophene rings in the compound are prone to oxidation, forming sulfoxides or sulfones. This reaction is critical for modulating biological activity, as seen in similar heterocyclic compounds .

Oxidation of Thiophene :

Biological Activity

Urea derivatives with thiophene and difluorophenyl groups are explored for their potential as enzyme inhibitors or receptor modulators. For example, similar compounds show promise in targeting vascular endothelial growth factor receptor-2 (VEGFR-2) or metabolic pathways.

Material Science

The compound’s structural rigidity and electron-withdrawing groups (e.g., difluorophenyl) make it suitable for applications in organic electronics or as a building block for supramolecular architectures.

Comparative Reaction Data

Yield Optimization

Improved yields (e.g., 90% in thiophene-containing compounds) are achieved by optimizing reagent ratios (e.g., excess POCl₃) or using reflux solvents like THF.

Structural Validation

Key analytical techniques include:

-

NMR : Identifies aromatic protons and carbonyl groups (e.g., thiophene carbons at ~130–155 ppm) .

-

FT-IR : Confirms functional groups (e.g., urea N–H stretch ~3300 cm⁻¹) .

Stability Considerations

The compound’s stability depends on the reactivity of its functional groups. For example, thiophene sulfones are more stable than thiophenes under oxidative conditions .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea consists of a central urea group bonded to a difluorophenyl ring and a thiophene-based side chain. The synthesis typically involves the reaction of 2,6-difluoroaniline with a thiophene derivative under controlled conditions, which may include optimizing parameters such as temperature, solvent choice, and reaction time to enhance yield and purity.

Key Structural Data

| Property | Value |

|---|---|

| Urea bond length | ~1.32 Å |

| Aromatic C-C bond length | ~1.39 Å |

| Solubility characteristics | Influenced by polar functional groups |

| Stability | Stable under standard conditions |

The presence of fluorine atoms enhances the compound's lipophilicity, potentially influencing its biological activity.

Biological Activities

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is classified as a urea derivative, known for diverse biological activities. Research indicates that urea derivatives often exhibit anti-inflammatory and anticancer properties. The specific arrangement of substituents on the urea backbone significantly affects the compound's reactivity and biological interactions .

Potential Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : The ability of urea derivatives to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Some derivatives have shown promise in exhibiting antimicrobial activity against various pathogens.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value indicating effective concentration for therapeutic use.

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory potential of this compound demonstrated inhibition of pro-inflammatory cytokines in vitro. The compound was shown to downregulate TNF-alpha and IL-6 levels in macrophage cultures stimulated with LPS (lipopolysaccharide).

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea depends on its specific application:

Pharmaceuticals: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl and thiophene groups can enhance binding affinity and specificity.

Materials Science: The electronic properties of the thiophene groups can facilitate charge transport and light emission, making it useful in electronic devices.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Variations on the Urea Core

Modifications to the urea moiety significantly alter biological activity. For example:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(thiophen-2-ylmethyl)amine | Replaces urea with an amine group | Reduced hydrogen-bonding capacity; altered receptor interactions | |

| 1-Phenyl-3-(pyridin-3-yl)urea | Lacks thiophene substituents | Lower binding affinity due to absence of sulfur-mediated electronic effects |

The urea group in the target compound facilitates hydrogen bonding with enzymatic targets, such as kinases or ureases, which is critical for its inhibitory effects . In contrast, amine-substituted analogs (e.g., ) exhibit different pharmacokinetic profiles due to reduced polarity .

Aromatic Ring Modifications

Variations in the aromatic substituents influence potency and selectivity:

The 2,6-difluorophenyl group in the target compound provides steric and electronic effects that improve target engagement compared to monosubstituted fluorophenyl derivatives . The pyrimidine-containing analog () demonstrates divergent mechanisms, highlighting the role of heteroaromatic systems in modulating biological pathways .

Heterocyclic Replacements: Thiophene vs. Furan

Replacing thiophene with furan alters electronic properties and bioactivity:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 1-Phenyl-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | Furan instead of thiophene | Reduced enzyme inhibition due to lower electron density | |

| 3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | Mixed furan-thiophene system | Broader antimicrobial activity |

The thiophene-3-carbonyl group in the target compound enhances π-π stacking and sulfur-mediated interactions, which are less pronounced in furan-containing analogs . This difference is critical in applications requiring strong target binding, such as kinase inhibition .

Functional Group Additions

Additional functional groups impact solubility and reactivity:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea | Hydroxypropyl linker | Improved solubility; potential anti-inflammatory effects | |

| 1-{5-[(2,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2-fluorophenyl)urea | Thiadiazole core | Urease inhibition with IC₅₀ = 2.1 µM |

The thiophene-3-carbonyl group in the target compound introduces a ketone functionality, which may participate in covalent bonding with cysteine residues in enzymes, a feature absent in hydroxypropyl or thiadiazole derivatives .

Biological Activity

1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique combination of difluorophenyl and thiophene moieties in its structure suggests a range of possible interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- F : Fluorine

- N : Nitrogen

- O : Oxygen

- S : Sulfur

The mechanism of action for this compound likely involves interaction with specific molecular targets, including enzymes and receptors. Compounds with similar structures have been known to inhibit various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation. For instance, the thiophene moiety is recognized for its role in enhancing the bioactivity of drugs by improving solubility and target specificity .

Biological Activity Overview

Research indicates that derivatives of urea-thiophene compounds exhibit a variety of biological activities, including:

- Anticancer Activity : Some studies have shown that thiophene derivatives can induce apoptosis in cancer cells. For example, compounds similar to 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea have demonstrated significant antiproliferative effects against various cancer cell lines .

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory properties. Thiophene derivatives are often explored for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene-containing ureas:

- Antiproliferative Activity :

- Structure-Activity Relationship (SAR) :

- Inhibition Studies :

Comparative Analysis with Related Compounds

To highlight the unique properties of 1-(2,6-Difluorophenyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 1-(Phenyl)-3-(thiophene-2-carbonylamino)urea | Anticancer | 15 | Effective against breast cancer cells |

| 1,3-Diphenylurea | α-glucosidase inhibitor | 12 | Potential diabetes treatment |

| Benzo[b]thiophene-diaryl urea | Apoptosis induction | 18 | Investigated for anticancer properties |

Q & A

Basic Research Question

- Spectroscopy: Use /-NMR to confirm urea linkage and substituent positions. IR spectroscopy verifies carbonyl (C=O) and NH stretching vibrations.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves 3D structure and hydrogen-bonding networks .

Data Contradictions: If NMR signals conflict with SC-XRD results (e.g., tautomerism or dynamic motion), employ variable-temperature NMR or density functional theory (DFT) simulations to reconcile discrepancies.

How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s thiophene and difluorophenyl moieties?

Advanced Research Question

- SAR Design: Synthesize analogs with modified substituents (e.g., replacing thiophene-3-carbonyl with furan or adjusting fluorine positions on the phenyl ring). Test against target proteins (e.g., kinases or receptors) via enzymatic assays or cellular models.

- Key Metrics: Compare IC, binding affinity (K), and selectivity ratios. For example, highlights how urea derivatives with thiophene groups exhibit enhanced bioactivity due to π-π stacking interactions .

- Data Interpretation: Use molecular docking (e.g., AutoDock) to correlate substituent effects with binding modes.

What strategies are recommended for resolving crystallographic refinement challenges, particularly with disordered thiophene rings or fluorine atoms?

Advanced Research Question

- Disorder Handling: In SHELXL, apply restraints (e.g., SIMU, DELU) to manage thermal motion in flexible thiophene rings. For fluorine atoms, refine anisotropic displacement parameters to account for high electron density .

- Validation Tools: Use checkCIF/PLATON to flag geometric outliers. If twinning is suspected (common in fluorinated compounds), test for pseudo-merohedral twinning via Hooft statistics .

How can researchers address discrepancies between computational predictions and experimental biological activity data?

Advanced Research Question

- Root Causes: Differences may arise from solvation effects, protein flexibility, or unaccounted metabolic pathways.

- Mitigation:

What experimental approaches are suitable for probing the compound’s stability under physiological conditions?

Advanced Research Question

- In Vitro Stability: Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC-MS at timed intervals.

- Metabolic Stability: Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Identify metabolites with high-resolution mass spectrometry (HRMS) .

- Formulation Strategies: To enhance stability, consider prodrug modifications (e.g., esterification of urea NH groups) or nanoparticle encapsulation.

How can researchers optimize reaction yields in multi-step syntheses involving air-sensitive intermediates?

Advanced Research Question

- Air-Sensitive Steps: Use Schlenk lines or gloveboxes for handling intermediates like isocyanates or thiophene carbonyl chlorides.

- Catalysis: Employ transition-metal catalysts (e.g., Pd for cross-couplings) to improve efficiency. For example, Suzuki-Miyaura coupling could link thiophene fragments .

- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track reaction progress and minimize side products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.